molecular formula C11H15NO B7791928 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline

1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B7791928
M. Wt: 177.24 g/mol
InChI Key: XXJBJACMXXZTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of a methoxy group at the 5-position and a methyl group at the 1-position distinguishes this compound from other tetrahydroisoquinolines. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another method involves the N-alkylation of benzyl amines with halo acetophenones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Corresponding nitrone.

    Reduction: Decahydroisoquinoline derivatives.

    Substitution: N-substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly dopamine receptors, which may contribute to its neuroprotective and neurotoxic effects . The compound may also interact with other receptors and enzymes, influencing various biological processes.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-methoxy-1,2,3,4-tetrahydro-isoquinoline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The methoxy group at the 5-position and the methyl group at the 1-position enhance its specificity and potential therapeutic applications compared to other tetrahydroisoquinolines.

Properties

IUPAC Name

5-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJBJACMXXZTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 1-Methyl-5-methoxy-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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